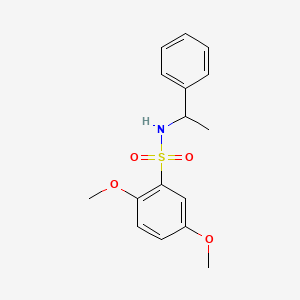
2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of “2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide” would consist of a benzene ring substituted with a sulfonamide group and two methoxy groups at the 2nd and 5th positions .Chemical Reactions Analysis
Again, while specific reactions involving “2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide” are not available, benzenesulfonamides in general are known to participate in a variety of chemical reactions. They can act as bases, forming salts with strong acids, and as nucleophiles, participating in substitution reactions .Wissenschaftliche Forschungsanwendungen
Biphenylsulfonamide Endothelin Antagonists
Biphenylsulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists. Substitutions on the pendant phenyl ring improved binding and functional activity. Compound BMS-187308 showed improved ETA binding affinity, functional activity, and good oral activity in inhibiting the pressor effect caused by an ET-1 infusion in rats, indicating potential applications in cardiovascular research (Murugesan et al., 1998).
Kynurenine 3-Hydroxylase Inhibitors
N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These inhibitors blocked rat and gerbil kynurenine 3-hydroxylase after oral administration, suggesting applications in neurological research and potential therapeutic interventions for neuronal injury (Röver et al., 1997).
Structural and Kinetic Investigation of Sterically Hindered Sulfonamides
Two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized, structurally characterized, and their electronic structures were analyzed. This study provides insights into the stereo-chemical characteristics of these molecules, relevant for chemical synthesis and materials science (Rublova et al., 2017).
Antibacterial and α-Glucosidase Inhibitors
A series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives were synthesized and screened for antibacterial and antienzymatic activities. Some compounds exhibited moderate to high activity against bacterial strains and good inhibition of α-glucosidase enzyme, highlighting their potential in antimicrobial and diabetes research (Abbasi et al., 2016).
COX-2 Inhibitors for Rheumatoid Arthritis and Pain
4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized as COX-2 inhibitors, with introduction of a fluorine atom increasing COX1/COX-2 selectivity. One compound, JTE-522, was identified as a potent, highly selective, and orally active COX-2 inhibitor, now in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-12(13-7-5-4-6-8-13)17-22(18,19)16-11-14(20-2)9-10-15(16)21-3/h4-12,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGAUGUCOZJNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-(2-ethoxyphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2841646.png)
![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)

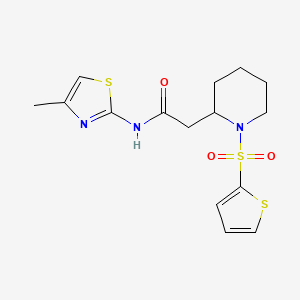
![Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2841656.png)
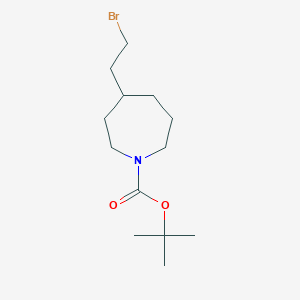
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2841660.png)
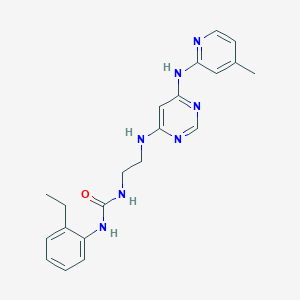

![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2841664.png)
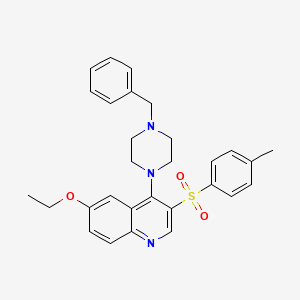
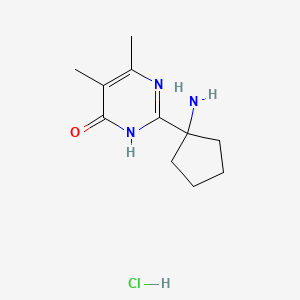
![6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2841667.png)
![4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B2841669.png)